molecular formula C18H34O4Pb B14117762 Lead(2+) neononanoate CAS No. 93894-48-5

Lead(2+) neononanoate

Cat. No.: B14117762
CAS No.: 93894-48-5
M. Wt: 521 g/mol
InChI Key: NFCLVERKTMMEKW-UHFFFAOYSA-L
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Description

Lead(2+) neononanoate (CAS 93894-48-5) is a lead carboxylate compound with the molecular formula Pb(C₉H₁₇O₂)₂. The neononanoate ligand is derived from neononanoic acid (6,6-dimethylheptanoic acid), a branched-chain carboxylic acid. This compound is classified under lead and its derivatives, which are regulated due to their toxicity and environmental persistence . It is listed in industrial procurement guidelines (e.g., Toyota, Alps Electric) with strict concentration limits (100 ppm) in materials .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

93894-48-5

Molecular Formula

C18H34O4Pb

Molecular Weight

521 g/mol

IUPAC Name

6,6-dimethylheptanoate;lead(2+)

InChI

InChI=1S/2C9H18O2.Pb/c2*1-9(2,3)7-5-4-6-8(10)11;/h2*4-7H2,1-3H3,(H,10,11);/q;;+2/p-2

InChI Key

NFCLVERKTMMEKW-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)CCCCC(=O)[O-].CC(C)(C)CCCCC(=O)[O-].[Pb+2]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Lead(2+) neononanoate can be synthesized through the reaction of lead(II) oxide or lead(II) acetate with neononanoic acid. The reaction typically occurs in an organic solvent such as toluene or hexane, under reflux conditions. The general reaction scheme is as follows:

PbO+2C9H19COOHPb(C9H19COO)2+H2O\text{PbO} + 2 \text{C}_9\text{H}_{19}\text{COOH} \rightarrow \text{Pb(C}_9\text{H}_{19}\text{COO)}_2 + \text{H}_2\text{O} PbO+2C9​H19​COOH→Pb(C9​H19​COO)2​+H2​O

In this reaction, lead(II) oxide reacts with neononanoic acid to form this compound and water. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product. The choice of solvent and reaction conditions can be optimized to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions

Lead(2+) neononanoate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to lead(IV) compounds under specific conditions.

    Reduction: It can be reduced back to lead(0) or lead(II) compounds.

    Substitution: The carboxylate groups in this compound can be substituted with other ligands, such as halides or phosphates.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize this compound.

    Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used for reduction reactions.

    Substitution Reactions: Halide salts (e.g., NaCl, KBr) can be used to substitute the carboxylate groups.

Major Products Formed

    Oxidation: Lead(IV) oxide (PbO₂) or other lead(IV) compounds.

    Reduction: Metallic lead (Pb) or lead(II) compounds.

    Substitution: Lead halides (e.g., PbCl₂, PbBr₂) or other substituted lead compounds.

Scientific Research Applications

Lead(2+) neononanoate has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other lead-containing compounds and materials.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.

    Industry: Utilized in the production of specialized coatings, catalysts, and other industrial materials.

Mechanism of Action

The mechanism of action of lead(2+) neononanoate involves its interaction with various molecular targets. As a lead compound, it can act as a Lewis acid, accepting electron pairs from donor molecules. This property allows it to form complexes with various ligands, influencing its reactivity and biological activity. The pathways involved in its action include coordination with biomolecules, disruption of cellular processes, and potential oxidative stress induction.

Comparison with Similar Compounds

Comparison with Similar Lead Carboxylates

Structural and Chemical Properties

Lead carboxylates generally exhibit variations in solubility, thermal stability, and reactivity based on chain length and branching. Below is a comparative analysis:

Table 1: Structural and Regulatory Comparison of Selected Lead Carboxylates
Compound Name CAS Number Molecular Formula Chain Length Branching Restriction (ppm)
Lead(2+) neononanoate 93894-48-5 Pb(C₉H₁₇O₂)₂ C9 Yes 100
Lead(2+) decanoate 15773-52-1 Pb(C₁₀H₁₉O₂)₂ C10 No 500
Lead(2+) neodecanoate 71684-29-2 Pb(C₁₀H₁₉O₂)₂ C10 Yes 500
Lead(2+) heptadecanoate 63399-94-0 Pb(C₁₇H₃₃O₂)₂ C17 No 500
Lead(2+) octanoate 7319-86-0 Pb(C₈H₁₅O₂)₂ C8 No 500

Key Observations :

  • Branching: Neononanoate and neodecanoate feature branched chains, which likely enhance solubility in nonpolar solvents compared to linear analogs (e.g., decanoate) .
  • Regulatory Limits: Neononanoate has stricter limits (100 ppm) than linear analogs (500 ppm), suggesting higher perceived toxicity or environmental risk .

Industrial and Environmental Behavior

  • Applications: Linear carboxylates (e.g., decanoate, octanoate) are historically used as PVC stabilizers and lubricants . Branched analogs like neononanoate and neodecanoate may serve similar roles but with improved compatibility in polymer matrices due to branching .
  • Environmental Impact: Lead carboxylates are persistent in the environment. Branched structures like neononanoate may resist microbial degradation more effectively than linear chains, contributing to bioaccumulation . Regulatory guidelines (e.g., Toyota’s 2020 standards) emphasize minimizing neononanoate due to its inclusion in restricted substance lists .

Research Findings and Data Gaps

  • Synthesis and Reactivity: Neononanoate derivatives (e.g., vinyl neononanoate) demonstrate moderate reactivity in transesterification reactions, with lower conversion rates (<55%) compared to short-chain donors (e.g., vinyl propionate, 81%) . This suggests that lead neononanoate’s bulkier structure may hinder catalytic activity in certain reactions.
  • Thermochemical Data: While direct data on lead neononanoate is scarce, studies on lead silicate (ΔfH°solid = -1144.99 kJ/mol) highlight the thermodynamic stability of lead-oxygen bonds, which may extrapolate to carboxylate systems .

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